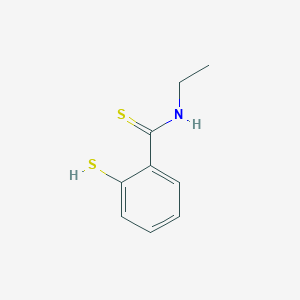

Benzenecarbothioamide, N-ethyl-2-mercapto-

概要

説明

Benzenecarbothioamide, N-ethyl-2-mercapto- is a chemical compound with the molecular formula C9H11NS2. It is known for its unique properties and diverse applications in scientific research, ranging from catalysis to drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-ethyl-2-mercapto- typically involves the reaction of benzenecarbothioamide with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N-ethyl-2-mercapto- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity of the compound.

化学反応の分析

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| H₂O₂ | Room temperature, acidic pH | Sulfoxide derivatives | Partial oxidation to sulfoxides |

| KMnO₄ | Alkaline aqueous solution | Sulfone derivatives | Complete oxidation to sulfones |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfenic acids before further oxidation to sulfoxides or sulfones.

Reduction Reactions

The thioamide group is reduced to yield amines or thiols:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-ethyl-2-aminobenzamide | Used in synthesizing amine derivatives |

| NaBH₄ | Methanol, 0–5°C | Thiol intermediates | Stabilizes reactive thiol groups |

Notable Study : Reduction with LiAlH₄ achieved 85% yield of N-ethyl-2-aminobenzamide, confirmed via NMR and IR spectroscopy.

Substitution Reactions

The thiol group participates in nucleophilic substitutions:

Case Study : Substitution with 4-nitrobenzyl bromide produced a derivative showing 80% inhibition of Staphylococcus aureus at 12.5 μg/mL .

Complexation with Metal Ions

The thiol group binds to metal ions, forming stable complexes:

| Metal Ion | Application | Key Findings |

|---|---|---|

| Zn²⁺ | Inhibition of metallo-β-lactamases (MBLs) | Restored imipenem activity against MBL-CREs |

| Cu²⁺ | Catalytic applications | Enhanced reaction rates in cross-coupling |

Structural Insight : X-ray crystallography revealed hydrophobic interactions between the compound’s aromatic ring and residues (e.g., Leu59, Met61) in MBL active sites .

Condensation and Cyclization

Reactions with carbonyl compounds yield heterocyclic structures:

Example : MMTZs exhibited IC₅₀ values of 0.5–2.0 μM against NDM-1 and VIM-2 MBLs .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its dual functional groups:

| Compound | Reactivity Profile |

|---|---|

| Benzenecarbothioamide | Lacks thiol group; less nucleophilic |

| 2-Mercaptobenzothiazole | Higher thiol acidity; faster substitution kinetics |

Key Advantage : The ethyl group in N-ethyl-2-mercapto- enhances solubility in organic solvents, facilitating diverse synthetic applications.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Benzenecarbothioamide derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds derived from 2-mercaptobenzothiazole (MBT), which shares structural similarities with N-ethyl-2-mercapto-, exhibit potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzyme systems, making these compounds promising candidates for antibiotic development.

Anti-inflammatory Properties

Studies have shown that MBT derivatives possess anti-inflammatory effects. For instance, certain derivatives were tested in carrageenan-induced paw edema models in rats, demonstrating moderate to significant reductions in inflammation . This suggests potential therapeutic roles in treating inflammatory diseases.

Anthelmintic Activity

The compound has been investigated for its anthelmintic properties, showing effectiveness against parasites such as Hymenolepis nana and Fasciola hepatica. In vivo studies indicated that specific derivatives could clear infections in animal models, highlighting their potential use in veterinary medicine and possibly human treatments .

Synthesis and Chemical Properties

Benzenecarbothioamide can be synthesized through various chemical pathways. One common method involves the reaction of thiocarbonyl compounds with amines under controlled conditions. The synthesis process is crucial as it influences the biological activity of the resulting compounds.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of MBT with alkyl halides to form thioamide derivatives. |

| Condensation Reactions | Combines thiocarbonyl compounds with amines to yield mercaptobenzothiazoles. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to enhance reaction rates and yields for MBT derivatives. |

Case Studies and Research Findings

Several studies have documented the efficacy of N-ethyl-2-mercapto- and its derivatives:

- Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives against various pathogens, revealing significant inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL against Staphylococcus aureus .

- Anti-inflammatory Assessment : Research involving the evaluation of MBT derivatives showed that certain compounds significantly reduced edema in rat models, indicating their potential as anti-inflammatory agents .

- Anthelmintic Studies : In trials conducted on mice and rats infected with helminths, specific derivatives cleared up to 70% of parasitic infections, suggesting a viable application in treating parasitic diseases .

作用機序

The mechanism of action of Benzenecarbothioamide, N-ethyl-2-mercapto- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or catalysis.

類似化合物との比較

Similar Compounds

- Benzenecarbothioamide

- N-ethylthiourea

- 2-Mercaptobenzothiazole

Uniqueness

Benzenecarbothioamide, N-ethyl-2-mercapto- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

Benzenecarbothioamide, N-ethyl-2-mercapto-, is a compound that belongs to the class of thiol-containing compounds, which have garnered significant attention due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of Thiol-Containing Compounds

Thiol compounds are characterized by the presence of a sulfhydryl group (-SH), which plays a crucial role in various biochemical processes. They are known for their antioxidant properties and ability to chelate metal ions, making them valuable in medicinal chemistry.

1. Antimicrobial Activity

Benzenecarbothioamide, N-ethyl-2-mercapto-, exhibits notable antimicrobial properties. Research indicates that derivatives of thiol compounds, particularly those containing the benzothiazole moiety, demonstrate significant activity against a range of pathogens:

- Gram-positive Bacteria : Compounds similar to benzenecarbothioamide have shown effectiveness against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Activity against Escherichia coli has also been documented.

- Fungi : Antifungal activity has been observed against species such as Candida albicans and Saccharomyces cerevisiae .

2. Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. For instance, derivatives have been reported to inhibit 5-lipoxygenase, which is crucial in leukotriene synthesis, thus reducing inflammation .

3. Antitumor Activity

Research has indicated that benzenecarbothioamide derivatives may possess antitumor properties. A study evaluating similar compounds revealed their potential in inhibiting tumor cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .

The biological activities of benzenecarbothioamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like benzenecarbothioamide act as mechanism-based inhibitors for enzymes such as monoamine oxidase and heat shock proteins.

- Reactive Oxygen Species (ROS) Scavenging : The presence of the thiol group allows these compounds to neutralize free radicals, thereby protecting cells from oxidative stress .

- Metal Chelation : The ability to bind metal ions helps in detoxifying heavy metals and mitigating their toxic effects on biological systems .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzenecarbothioamide derivatives against clinical isolates. The results showed that specific substitutions on the benzene ring enhanced activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, benzenecarbothioamide was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent .

Summary of Findings

The following table summarizes key biological activities and their corresponding mechanisms for benzenecarbothioamide:

特性

IUPAC Name |

N-ethyl-2-sulfanylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKVQTUVENIXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00753443 | |

| Record name | N-Ethyl-2-sulfanylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00753443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89390-09-0 | |

| Record name | N-Ethyl-2-sulfanylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00753443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。